Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds incorporating the 2,4-dichlorophenoxy nucleus involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides leading to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate contains a total of 46 bonds. These include 29 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds often aim at discovering new antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines showing potential as antimicrobial agents against a range of bacterial and fungal strains, highlighting the synthetic versatility and bioactivity potential of complex molecules including thiadiazoles (Desai, Shihora, & Moradia, 2007). Similarly, Patel, Mistry, & Desai (2009) discussed the synthesis of 4-oxo-thiazolidine derivatives with potential antimicrobial activities, emphasizing the importance of structural modification for bioactivity enhancement (Patel, Mistry, & Desai, 2009).
Bioactivity Potential
Compounds related to ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have been explored for their bioactivity potential, particularly as antimicrobial and anticancer agents. The study by Sah et al. (2014) on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents provides an example of exploring the therapeutic potential of complex molecules (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental Applications
The degradation pathways and intermediates of chlorophenoxyacetic acid derivatives have been studied for environmental applications. Sun & Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by advanced oxidation processes, which is relevant for wastewater treatment and environmental remediation efforts (Sun & Pignatello, 1993).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O5S2/c1-2-31-19(30)12-3-6-14(7-4-12)24-18(29)11-33-21-27-26-20(34-21)25-17(28)10-32-16-8-5-13(22)9-15(16)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZPRTQAXSRFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.